Cas no 67060-80-4 (3-bromo-N-methylthiophene-2-sulfonamide)
3-bromo-N-methylthiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- DTXSID001280027
- 3-Bromo-thiophene-2-sulfonic acid methylamide, 95%
- 3-bromo-N-methylthiophene-2-sulfonamide
- MFCD14694487
- 3-Bromo-thiophene-2-sulfonic acid methylamide
- 67060-80-4
- 3-Bromo-N-methyl-2-thiophenesulfonamide
-
- Inchi: 1S/C5H6BrNO2S2/c1-7-11(8,9)5-4(6)2-3-10-5/h2-3,7H,1H3
- InChI Key: BESCPVMVOWBYIG-UHFFFAOYSA-N
- SMILES: BrC1C=CSC=1S(NC)(=O)=O
Computed Properties
- Exact Mass: 254.90233g/mol
- Monoisotopic Mass: 254.90233g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.8Ų
- XLogP3: 1.6
3-bromo-N-methylthiophene-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB572983-1g |
3-Bromo-thiophene-2-sulfonic acid methylamide, 95%; . |
67060-80-4 | 95% | 1g |
€651.60 | 2025-04-17 |
3-bromo-N-methylthiophene-2-sulfonamide Suppliers
3-bromo-N-methylthiophene-2-sulfonamide Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-bromo-N-methylthiophene-2-sulfonamide
3-Bromo-N-Methylthiophene-2-Sulfonamide (CAS No. 67060-80-4): A Comprehensive Overview
The compound 3-bromo-N-methylthiophene-2-sulfonamide, identified by the CAS registry number 67060-80-4, is a versatile organic sulfur-containing compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are widely studied due to their unique electronic properties and potential uses in electronics, pharmaceuticals, and advanced materials. The structure of 3-bromo-N-methylthiophene-2-sulfonamide consists of a thiophene ring substituted with a bromine atom at position 3 and an N-methyl sulfonamide group at position 2, making it a valuable precursor for synthesizing more complex molecules.
Recent studies have highlighted the importance of thiophene derivatives like 3-bromo-N-methylthiophene-2-sulfonamide in the development of advanced materials, particularly in the field of organic electronics. The sulfonamide group at position 2 introduces strong electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This makes it an attractive candidate for use in organic field-effect transistors (OFETs) and other electronic devices where precise control over charge transport is essential. Researchers have demonstrated that incorporating such groups can enhance the stability and performance of these devices under various operating conditions.
In addition to its role in electronics, 3-bromo-N-methylthiophene-2-sulfonamide has also been explored for its potential in pharmaceutical applications. The bromine substituent at position 3 provides a site for further functionalization, enabling the synthesis of bioactive compounds with specific pharmacological properties. Recent studies have focused on its ability to act as a scaffold for designing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders. The sulfonamide group is particularly advantageous in this context due to its ability to form hydrogen bonds, which can enhance the binding affinity of the resulting compounds to their target proteins.
The synthesis of 3-bromo-N-methylthiophene-2-sulfonamide typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the bromination of a thiophene derivative followed by substitution with an N-methyl sulfonamide group using appropriate coupling reagents. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the scalability of production processes.
The physical and chemical properties of 3-bromo-N-methylthiophene-2-sulfonamide have been extensively characterized using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided valuable insights into its molecular structure, stability, and reactivity under different conditions. For instance, X-ray crystallography has revealed that the molecule adopts a planar conformation due to conjugation within the thiophene ring, which is crucial for its electronic properties.
In terms of environmental impact, recent research has focused on understanding the biodegradation and toxicity profiles of 3-bromo-N-methylthiophene-2-sulfonamide. Studies indicate that while it exhibits moderate biodegradability under aerobic conditions, further investigation is required to assess its long-term environmental fate and potential risks to aquatic ecosystems. Regulatory agencies are increasingly emphasizing the need for sustainable practices in chemical synthesis to minimize environmental impact, and this compound's properties make it a candidate for eco-friendly applications.
The application of computational chemistry tools has greatly enhanced our understanding of 3-bromo-N-methylthiophene-2-sulfonamide's electronic structure and reactivity. Density functional theory (DFT) calculations have been used to predict its frontier molecular orbitals, which are critical for determining its role as an electron acceptor or donor in electronic devices. These computational studies complement experimental findings and provide a foundation for designing new materials with tailored properties.
In conclusion, 3-bromo-N-methylthiophene-2-sulfonamide (CAS No. 67060-80-4) is a multifaceted compound with promising applications across diverse fields. Its unique structure enables it to serve as a building block for advanced materials and bioactive compounds, while ongoing research continues to uncover new insights into its properties and potential uses. As technology advances and new synthetic methods emerge, this compound is expected to play an increasingly important role in both academic research and industrial applications.
67060-80-4 (3-bromo-N-methylthiophene-2-sulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)